[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
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Overview
Description
(4-Bromo-3-pentyloxyphenyl)sulfonyl)amine is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a brominated phenyl group, a pentyloxy side chain, and a sulfonyl group attached to a tetramethylpiperidyl amine moiety. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a pentyloxy group. The sulfonyl group is then added through a sulfonation reaction, and finally, the tetramethylpiperidyl amine moiety is attached via a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-pentyloxyphenyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the phenyl ring .
Scientific Research Applications
(4-Bromo-3-pentyloxyphenyl)sulfonyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine include other sulfonyl-substituted phenyl derivatives and piperidyl amines. Examples include:
- (4-Chloro-3-pentyloxyphenyl)sulfonyl)amine
- (4-Methyl-3-pentyloxyphenyl)sulfonyl)amine.
Uniqueness
The uniqueness of (4-Bromo-3-pentyloxyphenyl)sulfonyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, pentyloxy side chain, and sulfonyl group, along with the tetramethylpiperidyl amine moiety, makes this compound particularly versatile and valuable for various applications.
Properties
Molecular Formula |
C20H33BrN2O3S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-bromo-3-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H33BrN2O3S/c1-6-7-8-11-26-18-12-16(9-10-17(18)21)27(24,25)22-15-13-19(2,3)23-20(4,5)14-15/h9-10,12,15,22-23H,6-8,11,13-14H2,1-5H3 |
InChI Key |
MRCQVVOYZRUEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Origin of Product |
United States |
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